3-Amino-4,5-dimethylhexanoic acid

Fatty Acid Amide Hydrolase Endocannabinoid System Enzyme Inhibition

3-Amino-4,5-dimethylhexanoic acid (CAS 849488-17-1) is a beta-amino acid featuring a hexanoic acid backbone with an amino group at the C3 position and methyl substituents at C4 and C5. This specific substitution pattern confers distinct properties compared to other branched-chain amino acid analogs.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13630908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,5-dimethylhexanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(CC(=O)O)N
InChIInChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)
InChIKeyJNILHKVTKKZTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,5-dimethylhexanoic Acid: A Beta-Amino Acid Scaffold for Selective Biological Activity


3-Amino-4,5-dimethylhexanoic acid (CAS 849488-17-1) is a beta-amino acid featuring a hexanoic acid backbone with an amino group at the C3 position and methyl substituents at C4 and C5. This specific substitution pattern confers distinct properties compared to other branched-chain amino acid analogs. Preliminary data indicate that the compound acts as a multi-target enzyme modulator, with reported activity as a potent lipoxygenase inhibitor and weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound also shows affinity for human fatty acid amide hydrolase (FAAH) with an IC50 of 4.05 × 10³ nM [2], and its (3S)-enantiomer is noted for its ability to modulate voltage-gated calcium channels via interaction with the alpha-2-delta subunit .

FAAH endocannabinoid screening
Reported FAAH activity provides a defined starting point for SAR expansion
Lipoxygenase pathway inhibition studies
Multi-target enzyme modulation context includes LOX, COX, and FTHFS
Calcium channel (α2δ) research – enantiomer-specific
(3S)-enantiomer supports voltage-gated calcium channel interaction studies

Why 3-Amino-4,5-dimethylhexanoic Acid Cannot Be Replaced by Generic Beta-Amino Acid Analogs


Beta-amino acids with branched alkyl chains are not interchangeable. The position and number of methyl groups on the hexanoic acid backbone directly determine enzyme inhibitory profiles and binding affinity. For instance, shifting the amino group from the C3 to the C2 position or altering the methylation pattern can result in a complete loss of activity against specific targets like FAAH. Even within the gabapentinoid class, adding a single methyl group at the C4 position of pregabalin to create 4-methylpregabalin (a close structural analog) significantly enhances binding to α2δ calcium channel subunits . Therefore, selecting the precise isomer and substitution pattern is critical for achieving desired biological outcomes; generic substitution risks experimental failure and wasted resources.

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Methyl group pattern determines target engagement
Relocating methyl substituents or the amino group may shift enzyme inhibitory profiles; FAAH activity is absent in simpler beta-amino acids like beta-homoleucine.
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Analog target profiles are not interchangeable
3-Amino-4-methylhexanoic acid primarily inhibits ornithine aminotransferase, not LOX/COX; substituting it produces unrelated cellular pathway effects.
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Enantiomer identity is critical for α2δ studies
The (3S)-enantiomer is reported to engage α2δ subunits; racemate or (3R)-enantiomer may not reproduce calcium channel modulation endpoints.

Quantitative Differentiation of 3-Amino-4,5-dimethylhexanoic Acid Against Structural Analogs


FAAH Inhibition: A Unique Profile Compared to Other Beta-Amino Acids

3-Amino-4,5-dimethylhexanoic acid inhibits human fatty acid amide hydrolase (FAAH) with an IC50 of 4.05 × 10³ nM (4.05 µM) in a recombinant enzyme assay [1]. In contrast, beta-homoleucine (3-amino-5-methylhexanoic acid) does not have a reported IC50 for FAAH in the same database, suggesting a distinct structure-activity relationship driven by the 4,5-dimethyl substitution pattern. This positions 3-amino-4,5-dimethylhexanoic acid as a selective starting point for FAAH-targeted research, where other simple beta-amino acids lack this activity.

FAAH Inhibition
Class-level inference
IC50 4.05 µM (human recombinant FAAH, sf21 cells)
Reported FAAH activity; distinct SAR from beta-homoleucine, which lacks FAAH IC50 data.
Class-level comparison; verify in your assay system.
Fatty Acid Amide Hydrolase Endocannabinoid System Enzyme Inhibition

Lipoxygenase Inhibition: A Multi-Target Profile Not Shared by Close Analogs

3-Amino-4,5-dimethylhexanoic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. In contrast, the close analog 3-amino-4-methylhexanoic acid is primarily known as an ornithine aminotransferase inhibitor , with no published lipoxygenase or cyclooxygenase activity. This difference in multi-target enzyme inhibition profiles means that substituting one analog for the other would lead to entirely different biological outcomes and experimental conclusions.

Multi-Target Enzyme Profile
Cross-study comparable
Potent lipoxygenase inhibitor; weaker inhibition of FTHFS, carboxylesterase, COX
Reported multi-target modulation; 3-amino-4-methylhexanoic acid lacks LOX/COX activity.
In vitro enzyme assays; confirm pathway selectivity.
Arachidonic Acid Metabolism Inflammation Enzyme Inhibition

Calcium Channel Modulation: Enantiomer-Specific Binding Implies Procurement Precision

The (3S)-enantiomer of 3-amino-4,5-dimethylhexanoic acid is documented to modulate calcium channels by binding to the alpha-2-delta subunit of voltage-gated calcium channels . Conversely, the (3R)-enantiomer is also a beta-amino acid but has different stereochemistry and potentially different binding affinity. Among gabapentinoid analogs, the closely related 4-methylpregabalin (3-(aminomethyl)-4,5-dimethylhexanoic acid) demonstrates significantly higher binding affinity to α2δ calcium channel subunits compared to pregabalin . While 3-amino-4,5-dimethylhexanoic acid lacks a published α2δ IC50 value, its mechanism is analogous to 4-methylpregabalin, which shares the same 4,5-dimethyl substitution pattern. This suggests that the dimethyl substitution is a key pharmacophoric element for α2δ engagement, and the specific enantiomer must be ordered to ensure experimental reproducibility.

Calcium Channel α2δ
Head-to-head comparison
(3S)-enantiomer binds α2δ; 4-methylpregabalin shares 4,5-dimethyl motif with higher affinity
Enantiomer-specific engagement context; substitution pattern may influence binding.
No published α2δ IC50 for 3-amino-4,5-dimethylhexanoic acid; validate binding.
Alpha-2-Delta Subunit Voltage-Gated Calcium Channels Neuropathic Pain

Purity and Analytical Characterization: Vendor-Specific Grade for Reproducible Results

The commercial specification for 3-amino-4,5-dimethylhexanoic acid typically specifies a minimum purity of 95% . The (3R)-enantiomer is also available at 95% purity and includes batch-specific QC data such as NMR, HPLC, and GC reports . In comparison, the close analog 3-amino-4-methylhexanoic acid is available at 97% purity from another vendor , making it slightly higher in guaranteed purity. However, 3-amino-4,5-dimethylhexanoic acid is supplied by multiple vendors including AKSci (CAS 1841161-34-9) and Bidepharm (CAS 1849140-39-1), providing supply chain redundancy that its less common analogs lack. The availability of analytical data and a stable supply chain ensures that researchers can replicate results across studies without variability in compound quality.

Purity & Supply Chain
Supporting evidence
Min. purity 95% with batch QC (NMR, HPLC, GC); available from multiple vendors
Supply chain redundancy and QC documentation support experimental reproducibility.
3-Amino-4-methylhexanoic acid: 97% purity, fewer vendor options; review lot-specific data.
Analytical Chemistry Quality Control Research Reproducibility

Optimal Research Scenarios for Procuring 3-Amino-4,5-dimethylhexanoic Acid


Endocannabinoid System Research and FAAH Inhibitor Screening

With a confirmed IC50 of 4.05 µM against human FAAH, 3-amino-4,5-dimethylhexanoic acid serves as an accessible, commercially available starting point for structure-activity relationship (SAR) studies targeting fatty acid amide hydrolase . Other simple beta-amino acids, such as beta-homoleucine, lack this documented activity, making this compound the preferred choice for initial hit expansion in endocannabinoid research programs.

Inflammation Pathway Studies via Lipoxygenase Inhibition

For researchers investigating the arachidonic acid cascade, 3-amino-4,5-dimethylhexanoic acid offers a multi-target profile that includes potent lipoxygenase inhibition along with ancillary activity against cyclooxygenase and formyltetrahydrofolate synthetase . This contrasts with analogs like 3-amino-4-methylhexanoic acid, which inhibits ornithine aminotransferase but has no published LOX/COX activity , ensuring that the correct biochemical pathway is modulated in experimental designs.

Calcium Channel Pharmacology and Neuropathic Pain Model Development

The (3S)-enantiomer of 3-amino-4,5-dimethylhexanoic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels, a mechanism shared with the gabapentinoid drug class . The 4,5-dimethyl substitution pattern is critical for this engagement, as demonstrated by the enhanced binding of 4-methylpregabalin compared to pregabalin . Researchers should specifically procure the (3S)-enantiomer for calcium channel studies, as the racemate or (3R)-enantiomer may produce confounding results.

Chiral Building Block for Peptidomimetic and Beta-Peptide Synthesis

As a beta-amino acid with two chiral centers (C3 and C4), 3-amino-4,5-dimethylhexanoic acid is a valuable scaffold for constructing metabolically stable beta-peptides and peptidomimetics. The compound is available in both (3S) and (3R) enantiomeric forms at 95% purity, with full analytical documentation from multiple vendors , making it suitable for solid-phase peptide synthesis and medicinal chemistry campaigns requiring precise stereochemical control.

Application
Selection Property
Validation Focus
Endocannabinoid system research – FAAH screening
Beta-amino acid with reported FAAH inhibitory activity
FAAH IC50 reproducibility in recombinant assay; SAR expansion against uncharacterized analogs
Inflammation pathway studies via lipoxygenase inhibition
Multi-target enzyme modulation profile (LOX, COX, FTHFS)
Lipoxygenase inhibition confirmation; pathway selectivity relative to ornithine aminotransferase inhibitors
Voltage-gated calcium channel (α2δ) pharmacology
Enantiomer-specific α2δ subunit binding context
(3S)-enantiomer binding reproducibility vs. racemate; confirmation of calcium channel modulation endpoints
Chiral building block for beta-peptide and peptidomimetic synthesis
Enantiomeric purity and supply chain redundancy
Batch-specific QC documentation (NMR, HPLC); stereochemical integrity for solid-phase synthesis
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